5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid
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Overview
Description
5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a chloro group, a morpholin-4-ylsulfonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Starting from Thiophene Derivatives: Thiophene derivatives can be functionalized with chloro and morpholin-4-ylsulfonyl groups through a series of reactions involving chlorination and sulfonylation.
Using Transition Metal Catalysis: Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the desired substituents onto the thiophene ring.
Direct Sulfonation: Direct sulfonation of the thiophene ring with morpholin-4-ylsulfonyl chloride can be another approach to synthesize the compound.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the chloro group to produce the corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Thiol Derivatives: From reduction reactions.
Substituted Thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme mechanisms. Medicine: Industry: Use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target being studied.
Comparison with Similar Compounds
5-Chloro-2-methoxybenzoic acid
3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid
5-Chloro-2-hydroxybenzoic acid
Uniqueness: 5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is unique due to its combination of functional groups, which provides it with distinct chemical properties and reactivity compared to similar compounds. Its thiophene ring and morpholin-4-ylsulfonyl group contribute to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
5-chloro-3-morpholin-4-ylsulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S2/c10-7-5-6(8(17-7)9(12)13)18(14,15)11-1-3-16-4-2-11/h5H,1-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTUGMIATWHWJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC(=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181657 |
Source
|
Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001181657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948015-50-7 |
Source
|
Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948015-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001181657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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